molecular formula C20H22N6O7 B11996967 4-((E)-{[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]hydrazono}methyl)-2,6-dimethoxyphenyl acetate

4-((E)-{[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]hydrazono}methyl)-2,6-dimethoxyphenyl acetate

Cat. No.: B11996967
M. Wt: 458.4 g/mol
InChI Key: FAVUAKQZKPPYEO-GZIVZEMBSA-N
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Preparation Methods

The synthesis of 4-((E)-{[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]hydrazono}methyl)-2,6-dimethoxyphenyl acetate involves multiple steps. The starting materials typically include 1,3-dimethylxanthine and 2,6-dimethoxybenzaldehyde. The synthetic route involves the formation of a hydrazone linkage through the reaction of the hydrazide derivative of 1,3-dimethylxanthine with 2,6-dimethoxybenzaldehyde under acidic conditions

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-((E)-{[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]hydrazono}methyl)-2,6-dimethoxyphenyl acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The purine ring system allows it to bind to enzymes and receptors involved in purine metabolism. The hydrazone linkage can interact with various biological molecules, potentially leading to inhibition or activation of specific pathways . The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar compounds include other purine derivatives and hydrazone-containing molecules. For example:

    Caffeine (1,3,7-trimethylxanthine): Shares the purine ring system but lacks the hydrazone linkage and methoxyphenyl acetate moiety.

    Theobromine (3,7-dimethylxanthine): Similar to caffeine but with different methylation patterns.

    Hydrazone derivatives: Compounds like hydrazone-linked benzaldehydes share the hydrazone functional group but differ in the rest of the structure.

The uniqueness of 4-((E)-{[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]hydrazono}methyl)-2,6-dimethoxyphenyl acetate lies in its combination of a purine ring, hydrazone linkage, and methoxyphenyl acetate moiety, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C20H22N6O7

Molecular Weight

458.4 g/mol

IUPAC Name

[4-[(E)-[[2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetyl]hydrazinylidene]methyl]-2,6-dimethoxyphenyl] acetate

InChI

InChI=1S/C20H22N6O7/c1-11(27)33-17-13(31-4)6-12(7-14(17)32-5)8-22-23-15(28)9-26-10-21-18-16(26)19(29)25(3)20(30)24(18)2/h6-8,10H,9H2,1-5H3,(H,23,28)/b22-8+

InChI Key

FAVUAKQZKPPYEO-GZIVZEMBSA-N

Isomeric SMILES

CC(=O)OC1=C(C=C(C=C1OC)/C=N/NC(=O)CN2C=NC3=C2C(=O)N(C(=O)N3C)C)OC

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1OC)C=NNC(=O)CN2C=NC3=C2C(=O)N(C(=O)N3C)C)OC

Origin of Product

United States

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